molecular formula C9H6F6O B1453772 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 945978-20-1

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B1453772
CAS No.: 945978-20-1
M. Wt: 244.13 g/mol
InChI Key: BZYSZNZQTSWKFY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C9H6F6O and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorine's Role in Drug Design and Environmental Chemistry

Chemical Synthesis and Drug Design

  • Fluorinated substituents, particularly trifluoromethyl groups, play a crucial role in modulating the pharmacodynamic and pharmacokinetic behaviors of antitubercular agents. The incorporation of trifluoromethyl groups into antitubercular scaffolds has been shown to improve their pharmacological properties, highlighting the importance of strategic placement of fluorine atoms in drug molecules (Thomas, 1969).

Environmental Impact and Remediation

  • The persistence and bioaccumulation of polyfluoroalkyl chemicals in the environment pose significant challenges. These compounds, which include trifluoromethyl groups, degrade into perfluoroalkyl acids, highlighting the need for a better understanding of their environmental fate and the development of effective degradation strategies (Liu & Avendaño, 2013).

Advancements in Fluoroalkylation

  • Aqueous fluoroalkylation represents a significant step towards green chemistry, offering a method for the efficient incorporation of fluorinated or fluoroalkylated groups into target molecules under environmentally friendly conditions. This approach leverages water as a solvent or reactant, underscoring the potential of water-mediated reactions in the synthesis of fluorinated compounds (Song et al., 2018).

Innovative Materials Development

  • Fluorinated building blocks, such as those containing trifluoromethyl groups, are vital in the development of new materials with unique properties. These include applications in organic light-emitting diodes (OLEDs) and other organic electronic devices, where fluorinated compounds contribute to improved performance and stability (Squeo & Pasini, 2020).

Mechanism of Action

Mode of Action

It is known that it can undergo asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . The exact interaction of this compound with its biological targets and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

It is known that it can be used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine

Result of Action

As the compound can undergo asymmetric reduction to form 2,2,2-trifluoro-1-phenylethanol , it can be inferred that it may have some influence at the molecular level.

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in oxidation-reduction reactions, where it can act as a substrate or inhibitor. For instance, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of stable complexes, leading to either the activation or inhibition of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range triggers significant physiological changes, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can localize to specific organelles such as the mitochondria, endoplasmic reticulum, and lysosomes, where it can exert its biochemical effects. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its activity and function within the cell .

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYSZNZQTSWKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrabutylammonium fluoride (0.1 ml; 1.0 M solution in tetrahydrofuran) was added to a solution of 2-trifluoromethyl-benzaldehyde (1.74 g, 10 mmol) and trifluoromethyltrimethylsilane (TMSCF3) (1.8 ml, 12 mmol) in 10 ml THF at 0° C. The formed mixture was warmed up to room temperature and stirred for 4 hours. The reaction mixture was then treated with 12 ml of 1N HCl and stirred overnight. The product was extracted with ethyl acetate (3×20 ml). The organic layer was separated and dried over sodium sulfate. The organic solvent was evaporated to give 2.2 g of 1-(2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanol, yield 90%.
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.